N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide
Description
N-({[2,3'-Bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide is a synthetic small molecule characterized by a 2,3'-bipyridine core linked via a methyl group to a propanamide chain. The amide moiety is further substituted with a 4-fluoro-3-methylphenyl group. While direct data on this compound are absent in the provided evidence, structurally analogous compounds (e.g., ) highlight the importance of substituent positioning and electronic properties in modulating bioactivity and physicochemical characteristics .
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-12-16(6-8-19(15)22)7-9-20(26)25-14-18-5-3-11-24-21(18)17-4-2-10-23-13-17/h2-6,8,10-13H,7,9,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVWXABESANMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the fluoro-methylphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Amidation reaction: The final step could be the formation of the amide bond through a reaction between an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the amide group to a corresponding nitrile or carboxylic acid.
Reduction: Reduction reactions could convert the bipyridine core to a more saturated system.
Substitution: Halogen atoms in the fluoro-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” would depend on its specific application. For instance, as a ligand, it might interact with metal centers through coordination bonds, influencing the reactivity and stability of the metal complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide and related compounds from the evidence:
*Calculated based on molecular formula.
Structural and Functional Insights:
Bipyridine Core Variations :
- The target compound and share a 2,3'-bipyridine configuration, which may enhance π-π stacking interactions in biological systems compared to the 3,3'-bipyridine in .
- Substitution at the bipyridine methyl position (e.g., 5-ylmethyl in –8) influences steric hindrance and electronic distribution.
Phenyl Substituent Effects: Electron-withdrawing groups (e.g., 4-fluoro-3-methyl in the target, 4-trifluoromethyl in ) may increase metabolic stability but reduce solubility compared to electron-donating groups (e.g., methoxy in ) .
Amide Linkage :
- All compounds feature a propanamide linker, which is critical for hydrogen bonding with biological targets. The length and flexibility of this chain (three carbons) balance rigidity and conformational freedom.
Molecular Weight and Bioavailability :
- The target compound (349.4 g/mol) and (407.5 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol). Higher molecular weights (e.g., at 391.4 g/mol) may require optimization for drug-likeness .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., –8) are synthesized via coupling reactions between bipyridine derivatives and substituted phenylpropanamides, often using carbodiimide-based activating agents (e.g., HATU) in polar aprotic solvents like DMF .
- Spectroscopic Characterization : Compounds in and –8 are validated via IR (amide C=O stretch ~1650–1700 cm⁻¹), NMR (aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry (e.g., EI-MS molecular ion peaks) .
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHFN
The structure includes a bipyridine moiety linked to a propanamide group, which may contribute to its biological properties.
Antimicrobial Activity
Research has shown that derivatives of bipyridine compounds often exhibit significant antimicrobial properties. For instance, some studies have reported that bipyridine derivatives can act against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial strains such as E. coli, S. aureus, and B. subtilis .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 8.33 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, bipyridine derivatives have also shown antifungal activity, particularly against Candida albicans. These compounds can exhibit varying levels of efficacy, with MIC values ranging from 16.69 to 78.23 µM for different derivatives .
The biological activity of this compound may involve interactions with specific biological targets:
- Cytochrome P450 Enzymes : Some studies indicate that bipyridine derivatives can be metabolized by cytochrome P450 enzymes, leading to the activation of their antimicrobial properties .
- Lysosomal Phospholipase A2 Inhibition : Inhibition of lysosomal phospholipase A2 has been correlated with drug-induced phospholipidosis, suggesting that similar mechanisms could be at play with this compound .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. The results indicated that this compound exhibited moderate activity against both bacterial and fungal strains, with observed inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
